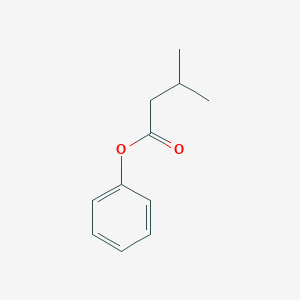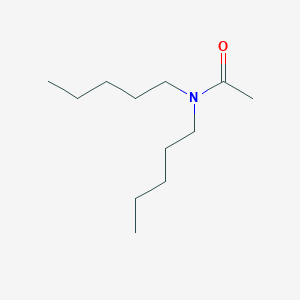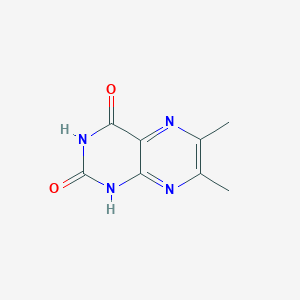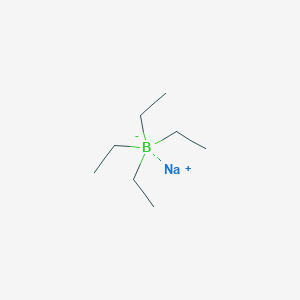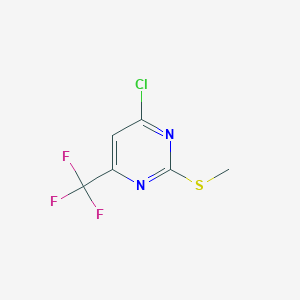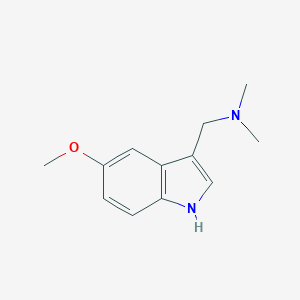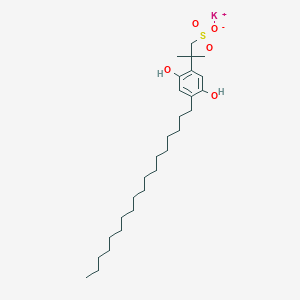
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMPS is a synthetic compound that was first synthesized in the early 2000s. It is a white powder that is soluble in water and has a molecular weight of 596. It is commonly used as a surfactant in various scientific research applications due to its unique properties.
Mechanism of Action
PMPS is a surfactant that works by reducing the surface tension between two substances. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When added to a solution, PMPS forms micelles, which are small aggregates of molecules that are formed when the hydrophobic tails of the surfactant molecules come together. These micelles can then interact with other substances in the solution, allowing for various scientific research applications.
Biochemical and Physiological Effects:
PMPS has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. Additionally, PMPS has been shown to have antioxidant properties, which make it useful in the development of drugs that can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of PMPS is its ability to form micelles, which allows it to interact with other substances in a solution. Additionally, PMPS is stable and easy to handle, which makes it useful in various laboratory experiments. However, one limitation of PMPS is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for PMPS research. One potential area of research is the development of PMPS-based biosensors, which could have applications in the detection of various biomolecules. Additionally, PMPS could be used in the development of new drug delivery systems, which could improve the effectiveness of various drugs. Finally, further research is needed to understand the potential toxicity of PMPS and to develop strategies to mitigate this toxicity.
In conclusion, PMPS is a synthetic anionic surfactant that has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments and has potential applications in the development of new drugs and biosensors. While there are limitations to its use, further research in this area could lead to new discoveries and advancements in various fields of science.
Synthesis Methods
PMPS is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dihydroxy-4-octadecylbenzenesulfonyl chloride with potassium hydroxide to form potassium 2,5-dihydroxy-4-octadecylbenzenesulfonate. This compound is then reacted with 2-methyl-1-propanesulfonyl chloride to form PMPS.
Scientific Research Applications
PMPS has a wide range of scientific research applications. It is commonly used as a surfactant in various biochemical and physiological experiments. It is also used in the synthesis of nanoparticles, which have potential applications in drug delivery and imaging. Additionally, PMPS has been used in the development of biosensors and in the purification of proteins.
properties
CAS RN |
17017-83-3 |
|---|---|
Product Name |
Potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate |
Molecular Formula |
C28H49KO5S |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
JVUSYQDCMILMHT-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+] |
Other CAS RN |
17017-83-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



